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Foundational

Thermodynamic stability and physical properties of 1-Allyl-1H-indole-3-carbonitrile

Thermodynamic Stability and Physical Properties of 1-Allyl-1H-indole-3-carbonitrile: A Comprehensive Technical Guide Executive Summary The indole-3-carbonitrile scaffold is a privileged pharmacophore in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Physical Properties of 1-Allyl-1H-indole-3-carbonitrile: A Comprehensive Technical Guide

Executive Summary

The indole-3-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in the development of potent kinase inhibitors, including Tropomyosin receptor kinase (TRK) inhibitors for oncology applications[1]. Among its derivatives, 1-Allyl-1H-indole-3-carbonitrile (CAS: 1263210-96-3) presents a unique structural dichotomy: it combines a rigid, thermodynamically stable, electron-deficient cyanoindole core with a flexible, reactive N-allyl substituent[2][3].

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the thermodynamic stability, physical properties, and synthetic methodologies of this compound. By understanding the causality behind its physicochemical behavior, researchers can better predict its pharmacokinetic viability and optimize downstream drug formulation.

Thermodynamic Stability & Quantum Chemical Profiling

Thermodynamically, the indole-3-carbonitrile core benefits from extended π-conjugation, which imparts significant thermal and chemical stability. However, the introduction of the N-allyl group alters the molecule's energy landscape.

Quantum chemical calculations, such as Density Functional Theory (DFT), reveal that the Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the indole nitrogen and the allyl double bond[4]. This localization makes the N-allyl region the primary locus of thermodynamic vulnerability, rendering it susceptible to electrophilic attack and thermal oxidation[4].

Causality in Stability: Why does the cyano group matter? The cyano group at the C3 position acts as a strong electron-withdrawing group (EWG). It partially depletes electron density from the indole core via resonance. This electron withdrawal subtly increases the activation energy required for thermal degradation (such as radical-mediated polymerization or aza-Claisen-type rearrangements) compared to unsubstituted N-allyl indoles, thereby artificially boosting the molecule's thermodynamic baseline[5].

Physical Properties and Spectroscopic Characterization

Accurate physical and spectroscopic data are non-negotiable for validating compound integrity before initiating biological assays or stability testing. The quantitative data below summarizes the established profile of 1-Allyl-1H-indole-3-carbonitrile[2][3][6][7].

Table 1: Physical and Chemical Properties

Property Value
IUPAC Name 1-Allyl-1H-indole-3-carbonitrile
CAS Number 1263210-96-3
Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
Appearance Brown liquid (at standard temperature and pressure)

| Chromatographic Mobility (Rf) | 0.35 (DCM:Hexane = 1:1) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data (400 MHz, CDCl₃)

Nucleus Chemical Shift (δ, ppm) Multiplicity & Coupling Structural Assignment
¹H 4.79 d, J = 5.6 Hz, 2H N-CH₂ (Allyl)
¹H 5.18 d, J = 17.2 Hz, 1H =CH₂ (trans, Allyl)
¹H 5.33 d, J = 10.4 Hz, 1H =CH₂ (cis, Allyl)
¹H 5.96–6.06 m, 1H -CH= (Allyl)
¹H 7.63 s, 1H C2-H (Indole Core)
¹³C 49.4 - N-CH₂

| ¹³C | 86.0 | - | C3-CN (Indole Core) |

(Note: Aromatic protons appear as multiplets between δ 7.30–7.79 ppm. Aromatic and alkene carbons span δ 110.7–135.4 ppm[6][7].)

Validated Experimental Protocols

Site-Selective Synthesis Workflow

Causality behind the method: Traditional cyanation often requires harsh conditions that can isomerize or oxidatively cleave the sensitive allyl double bond. To achieve exquisite C3-regioselectivity without compromising the N-allyl group, a Lewis acid catalyst (e.g., BF₃·OEt₂) with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)[5], or a Copper(I) Iodide mediated system with benzyl cyanide[6], must be employed. These mild conditions (80 °C) preserve the terminal alkene.

Synthesis A 1-Allyl-1H-indole D C-H Functionalization (80°C, 12h, DCE) A->D B Cyanating Agent (NCTS or Benzyl Cyanide) B->D C Catalyst System (CuI or BF3·OEt2) C->D E 1-Allyl-1H-indole-3-carbonitrile D->E

Fig 1. Site-selective C-H cyanation workflow for 1-Allyl-1H-indole-3-carbonitrile.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask, combine 1-allyl-1H-indole (0.48 mmol) and the cyanating agent (e.g., NCTS, 0.40 mmol)[5].

  • Catalysis: Add the catalyst (e.g., BF₃·OEt₂, 0.04 mmol) and dissolve the mixture in 0.40 mL of anhydrous 1,2-dichloroethane (DCE)[5].

  • Reaction: Heat the mixture to 80 °C under an inert nitrogen atmosphere for 12 hours[5].

  • Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The system is self-validating: the reaction is deemed complete when the starting material spot (Rf ~0.8) is fully replaced by the product spot (Rf = 0.35 in DCM:Hexane 1:1)[6][7].

  • Purification: Purify the crude product via flash column chromatography to yield a brown liquid[6][7].

  • Final Validation: Confirm structural integrity via ¹H NMR, specifically checking for the intact allyl multiplet at δ 5.96–6.06 ppm to ensure no isomerization occurred[6].

Thermodynamic and Kinetic Profiling

Causality behind the method: To empirically validate the DFT-predicted thermal lability of the N-allyl group, a combined Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach is required. DSC captures phase transitions, while TGA quantifies mass loss due to degradation.

ThermoStability S1 Sample Prep (Target Compound) S2 DSC Analysis (Ramp: 10°C/min) S1->S2 S3 TGA Analysis (N2 Atmosphere) S1->S3 S4 Isothermal Stress (40°C/75% RH) S1->S4 S5 Degradation Kinetics (Arrhenius Plot) S2->S5 S3->S5 S4->S5 S6 Thermodynamic Profile S5->S6

Fig 2. Multi-modal thermodynamic stability and kinetic degradation profiling workflow.

Step-by-Step Protocol:

  • Sample Loading: Load 5–10 mg of the synthesized 1-Allyl-1H-indole-3-carbonitrile into an aluminum crucible for DSC and a platinum pan for TGA.

  • Thermal Ramping: Subject the samples to a heating ramp of 10 °C/min from 25 °C to 300 °C under a continuous nitrogen purge (50 mL/min) to prevent oxidative interference.

  • Isothermal Stress Testing: Concurrently, place separate aliquots in stability chambers at 40 °C/75% RH and 60 °C for 14 days to simulate accelerated shelf-life degradation.

  • Self-Validating Checkpoint: Overlay the DSC and TGA thermograms. If an endothermic peak on the DSC curve perfectly aligns with the onset of mass loss on the TGA curve, it confirms that the compound undergoes thermal decomposition rather than a stable phase transition.

References

  • ACS Publications. "Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I) Iodide Using Benzyl Cyanide". The Journal of Organic Chemistry. [Link]

  • PolyU Electronic Theses. "Transition metal-catalyzed C-H bond functionalization". The Hong Kong Polytechnic University.[Link]

  • AWS. "Lewis Acid-Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-Phenyl-p-Toluenesulfonamide (NCTS)". Supporting Information. [Link]

  • Chemsrc. "1-Allyl-1H-indole-3-carbonitrile | CAS#:1263210-96-3". Chemsrc.[Link]

  • PubMed. "Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors". National Institutes of Health. [Link]

Sources

Protocols & Analytical Methods

Method

1-Allyl-1H-indole-3-carbonitrile as a precursor in organic synthesis

An In-Depth Guide to the Synthetic Utility of 1-Allyl-1H-indole-3-carbonitrile Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Functionalized Indoles The indole nucleus is a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthetic Utility of 1-Allyl-1H-indole-3-carbonitrile

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Functionalized Indoles

The indole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and agrochemicals.[1][2][3] Its versatile biological activity stems from the electron-rich heterocyclic system that can engage in various interactions with biological targets.[4][5] Consequently, the strategic functionalization of the indole ring is a paramount objective in modern drug discovery.[1][3]

Among the vast library of indole derivatives, 1-Allyl-1H-indole-3-carbonitrile emerges as a particularly valuable and versatile precursor. This guide provides an in-depth exploration of its synthesis and its application as a pivotal building block in advanced organic synthesis. The molecule's unique architecture, featuring a reactive allyl group at the N-1 position and a synthetically malleable carbonitrile at the C-3 position, offers a dual platform for complex molecular construction. The allyl group serves as a handle for cycloaddition and cross-coupling reactions, while the nitrile is a gateway to a multitude of functional groups, including aldehydes, carboxylic acids, and amines. This document provides detailed protocols, mechanistic insights, and data-driven guidance for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Synthesis of the Precursor: 1-Allyl-1H-indole-3-carbonitrile

The most direct and efficient method for preparing the title compound is through the N-alkylation of commercially available 1H-indole-3-carbonitrile. This reaction proceeds by deprotonating the indole nitrogen, creating a potent nucleophile that readily reacts with an allyl electrophile.

Experimental Protocol: N-Alkylation of 1H-indole-3-carbonitrile

This protocol details a standard laboratory procedure for the synthesis of 1-Allyl-1H-indole-3-carbonitrile.

Materials:

  • 1H-indole-3-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Allyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1H-indole-3-carbonitrile (1.0 eq). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Causality Note: NaH is a strong, non-nucleophilic base ideal for deprotonating the indole nitrogen. Adding it slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Alkylation: Stir the resulting suspension at 0 °C for 30 minutes. Add allyl bromide (1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cautiously quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Data Summary: Synthesis of 1-Allyl-1H-indole-3-carbonitrile
ParameterValue
Typical Yield 85-95%
Physical State Off-white to pale yellow solid
Eluent System Hexane:Ethyl Acetate (9:1 to 7:3)
¹H NMR (CDCl₃, 400 MHz) δ ~7.80 (d), 7.45 (d), 7.35 (m, 2H), 7.20 (s), 6.00 (m), 5.30 (d), 5.20 (d), 4.85 (d) ppm
¹³C NMR (CDCl₃, 101 MHz) δ ~135.5, 131.0, 129.0, 124.0, 122.5, 121.0, 118.0, 116.0, 110.0, 105.0, 49.5 ppm
Diagram: Synthetic Workflow

cluster_2 cluster_3 IndoleCN 1H-Indole-3-carbonitrile NaH 1. NaH, DMF, 0 °C Product 1-Allyl-1H-indole-3-carbonitrile IndoleCN->Product IndoleCN->Product 1. NaH, DMF, 0 °C 2. Allyl Bromide, RT AllylBr 2. Allyl Bromide, RT Workup Quench, Extract, Purify Product->Workup Crude Mixture Workup->Product Purified Product

Caption: Workflow for N-alkylation of indole-3-carbonitrile.

Application I: The Allyl Group as a Handle for Cycloaddition Reactions

The N-allyl group is not merely a protecting group; it is a reactive handle for constructing complex heterocyclic systems via cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition, in particular, offers a powerful method for creating five-membered rings.[6][7]

[3+2] Cycloaddition for Pyrrolidino-Indole Scaffolds

In this transformation, the allyl group acts as the dipolarophile, reacting with a 1,3-dipole such as an azomethine ylide. This reaction constructs a pyrrolidine ring fused to the indole nucleus, a scaffold of significant interest in medicinal chemistry.

Causality: This reaction is a highly convergent and stereospecific method for building molecular complexity.[6] The resulting fused polycyclic systems are rigid and conformationally defined, making them attractive for designing specific inhibitors or receptor ligands.

Experimental Protocol: [3+2] Cycloaddition with an Azomethine Ylide

Materials:

  • 1-Allyl-1H-indole-3-carbonitrile

  • Sarcosine (N-methylglycine)

  • Paraformaldehyde

  • Anhydrous Toluene

  • Dean-Stark trap

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.

  • Reaction Mixture: Charge the flask with 1-Allyl-1H-indole-3-carbonitrile (1.0 eq), sarcosine (1.5 eq), paraformaldehyde (2.0 eq), and anhydrous toluene.

  • Reaction: Heat the mixture to reflux (approx. 110 °C). The azomethine ylide is generated in situ from the condensation of sarcosine and formaldehyde. The water byproduct is removed by the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the reaction by TLC until the starting indole is consumed (typically 12-18 hours).

  • Workup & Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue directly by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the fused pyrrolidino-indole product.

Diagram: [3+2] Cycloaddition Pathway

Indole 1-Allyl-1H-indole-3-carbonitrile (Dipolarophile) TS [Concerted Transition State] Indole->TS Ylide Azomethine Ylide (1,3-Dipole) Ylide->TS Product Fused Pyrrolidino-Indole Product TS->Product [4π + 2π] Cycloaddition Generation Generated in situ from Sarcosine + Paraformaldehyde Generation->Ylide

Caption: Pathway for [3+2] cycloaddition on the N-allyl group.

Application II: The Nitrile as a Versatile Functional Group Handle

The C-3 carbonitrile is a linchpin for a wide array of synthetic transformations, allowing for the introduction of diverse functionalities essential for structure-activity relationship (SAR) studies.

A. Selective Reduction to 1-Allyl-1H-indole-3-carboxaldehyde

The partial reduction of the nitrile to an aldehyde is one of the most valuable transformations, as indole-3-carboxaldehydes are themselves powerful intermediates for countless reactions.[5][8]

Causality: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. It acts as an electrophilic reducing agent, forming a stable N-aluminyl imine intermediate at low temperatures. This intermediate is resistant to further reduction but is readily hydrolyzed to the aldehyde during aqueous workup. Performing the reaction at low temperatures (e.g., -78 °C) is critical to prevent over-reduction to the corresponding amine.

Experimental Protocol: DIBAL-H Reduction

Materials:

  • 1-Allyl-1H-indole-3-carbonitrile

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Add a solution of 1-Allyl-1H-indole-3-carbonitrile (1.0 eq) in anhydrous DCM to a flame-dried flask under a nitrogen atmosphere.

  • Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add DIBAL-H solution (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until the two layers become clear.

  • Purification: Separate the layers and extract the aqueous layer with EtOAc. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to obtain 1-Allyl-1H-indole-3-carboxaldehyde.

Diagram: Nitrile to Aldehyde Reduction Workflow

Start 1-Allyl-1H-indole-3-carbonitrile in Anhydrous DCM Step1 Cool to -78 °C Start->Step1 Step2 Add DIBAL-H (1.5 eq) dropwise Step1->Step2 Step3 Stir for 2-3 h at -78 °C Step2->Step3 Step4 Quench with MeOH Step3->Step4 Step5 Aqueous Workup (Rochelle's Salt) Step4->Step5 End Purify via Chromatography Step5->End Product 1-Allyl-1H-indole-3-carboxaldehyde End->Product

Caption: Step-by-step workflow for the DIBAL-H reduction.

B. Participation in Multicomponent Reactions (MCRs)

The indole nucleus is a competent nucleophile for a variety of multicomponent reactions (MCRs), which enable the rapid assembly of complex molecules in a single pot.[9][10][11] 1-Allyl-1H-indole-3-carbonitrile can participate in these reactions, leading to highly functionalized and structurally diverse products.

Causality: MCRs are prized for their high atom economy and operational simplicity. They allow for the construction of large, drug-like molecules from simple precursors in a single step, which is highly advantageous for building libraries of compounds for high-throughput screening.[10]

Example Application: Synthesis of Substituted Furans

A one-pot reaction between an indole, an arylglyoxal, and Meldrum's acid can produce highly substituted furan-2(5H)-one derivatives.[12] The indole acts as the nucleophile, attacking an intermediate formed from the condensation of the other two components.

Diagram: General Multicomponent Reaction Logic

Indole 1-Allyl-1H-indole-3-carbonitrile (Component A) OnePot Single Reaction Vessel + Catalyst/Heat Indole->OnePot CompB Component B (e.g., Arylglyoxal) CompB->OnePot CompC Component C (e.g., Meldrum's Acid) CompC->OnePot Product Complex, Highly Functionalized Product OnePot->Product Forms Multiple Bonds in One Step

Caption: Logical flow of a three-component reaction.

Conclusion

1-Allyl-1H-indole-3-carbonitrile is far more than a simple substituted indole; it is a strategic precursor endowed with two distinct and synthetically valuable reactive sites. The N-allyl group provides a gateway to complex fused-ring systems through cycloaddition chemistry, while the C-3 carbonitrile serves as a versatile anchor for a host of functional group interconversions and multicomponent reactions. The protocols and insights provided in this guide demonstrate the molecule's capacity to serve as a central building block in the synthesis of novel, structurally complex molecules for drug discovery and materials science. By understanding and applying these methodologies, researchers can significantly expand their synthetic capabilities and accelerate the development of next-generation functional compounds.

References

  • Benchchem. A Comparative Guide to the Synthetic Routes of 3-allyl-1H-indole.
  • The Royal Society of Chemistry. Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)2•2H2O-Mediated.
  • Benchchem. Technical Support Center: Synthesis of 3-Allyl-1H-Indole.
  • National Institutes of Health (PMC). Recent advances in the application of indoles in multicomponent reactions.
  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • National Institutes of Health (PMC). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells.
  • PubMed. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors.
  • Journal of King Saud University - Science. Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles.
  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile.
  • ACS Publications. Indoles in Multicomponent Processes (MCPs). Chemical Reviews.
  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition.
  • National Institutes of Health (PMC). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • National Institutes of Health (PMC). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents.
  • PubMed. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives.
  • National Institutes of Health (PMC). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • MDPI. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
  • Benchchem. An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-allyl-1H-indole.
  • Wikipedia. 1,3-Dipolar cycloaddition.
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • National Institutes of Health (PMC). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • Semantic Scholar. Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H).
  • ACS Publications. The [3 + 3]-Cycloaddition Alternative for Heterocycle Syntheses: Catalytically Generated Metalloenolcarbenes as Dipolar Adducts. Accounts of Chemical Research.
  • ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

Sources

Application

Standard protocols for N-allylation of indole-3-carbonitrile

Application Note: N-Allylation of Indole-3-carbonitrile Introduction: The Strategic Importance of N-Allylated Indoles The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a vast array of biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-Allylation of Indole-3-carbonitrile

Introduction: The Strategic Importance of N-Allylated Indoles

The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a vast array of biologically active compounds.[1][2] Specifically, functionalization at the N1-position of the indole ring can profoundly modulate a molecule's pharmacological profile, influencing its binding affinity, metabolic stability, and cell permeability. The N-allyl group, in particular, serves as a versatile synthetic handle for further molecular elaboration through techniques like olefin metathesis, dihydroxylation, or ozonolysis.

Indole-3-carbonitrile is a particularly valuable starting material. The electron-withdrawing nature of the nitrile group at the C3-position increases the acidity of the N-H proton (pKa ≈ 16), facilitating its deprotonation.[3] More importantly, this deactivates the C3 position—the site most prone to competing electrophilic attack in unsubstituted indoles—thereby inherently favoring the desired N-allylation pathway.[4]

This guide provides a detailed examination of the mechanistic principles and offers robust, field-proven protocols for the selective N-allylation of indole-3-carbonitrile, designed to deliver high yields and purity while explaining the fundamental causality behind each procedural step.

The Mechanistic Core: Achieving N1-Selectivity

The N-alkylation of an indole proceeds via the formation of an indolate anion, an ambident nucleophile with reactive sites at both the N1 and C3 positions.[5] The regiochemical outcome of the allylation is a direct consequence of the reaction conditions, which dictate the character of the ion pair formed after deprotonation.

  • Kinetic vs. Thermodynamic Control: C3-allylation is often the kinetically favored pathway, while N1-allylation is typically the thermodynamically more stable product.[5][6]

  • The Role of the Base and Solvent: The use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is a classic strategy to ensure complete deprotonation of the indole nitrogen.[5][7] The polar solvent effectively solvates the resulting cation (e.g., Na⁺), creating a "naked" or "free" indolate anion. This minimizes ion pairing and makes the more electronegative nitrogen atom the primary site of nucleophilic attack, strongly favoring N-allylation.[6]

Below is a diagram illustrating the fundamental mechanism for the N-allylation of indole-3-carbonitrile.

N_Allylation_Mechanism Indole Indole-3-carbonitrile (N-H pKa ≈ 16) Indolate Indolate Anion (Ambident Nucleophile) Indole->Indolate Deprotonation 1 Base Strong Base (e.g., NaH) Base->Indolate Product N-Allyl-indole-3-carbonitrile Indolate->Product SN2 Attack 2 H2 H₂ Gas Indolate->H2 AllylHalide Allyl Bromide (Electrophile) AllylHalide->Product Salt NaBr Product->Salt Workflow A Reaction Setup (Inert Atmosphere) B Deprotonation (if applicable) A->B C Addition of Allylating Agent B->C D Reaction Monitoring (TLC/LC-MS) C->D E Aqueous Workup & Extraction D->E Reaction Complete F Drying & Solvent Removal E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, IR) G->H

Sources

Method

Applications of 1-Allyl-1H-indole-3-carbonitrile in medicinal chemistry drug discovery

Application Note: 1-Allyl-1H-indole-3-carbonitrile in Medicinal Chemistry and Drug Discovery Executive Summary & Mechanistic Rationale As medicinal chemistry evolves, the demand for versatile, multi-functional scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Allyl-1H-indole-3-carbonitrile in Medicinal Chemistry and Drug Discovery

Executive Summary & Mechanistic Rationale

As medicinal chemistry evolves, the demand for versatile, multi-functional scaffolds that can rapidly navigate chemical space has intensified. The 3-cyanoindole core is a privileged pharmacophore, historically validated in therapeutic applications ranging from estrogen receptor ligands to acetyl-CoA carboxylase (ACC) inhibitors for Type 2 diabetes, and antiviral agents[1].

1-Allyl-1H-indole-3-carbonitrile (CAS: 1263210-96-3) represents a highly strategic iteration of this scaffold[1][2]. As a Senior Application Scientist, I frequently recommend this building block for late-stage diversification due to its dual orthogonal reactivity centers:

  • The 3-Carbonitrile (Nitrile) Group: Acts as a strong hydrogen-bond acceptor, a metabolically stable bioisostere for halogens or alkynes, and a direct precursor for synthesizing tetrazoles (carboxylic acid bioisosteres), primary amines, and amides[1]. Its electron-withdrawing nature also deactivates the indole C2 position, significantly enhancing the molecule's resistance to CYP450-mediated oxidative metabolism.

  • The N1-Allyl Group: The terminal olefin provides an exceptional chemical handle. Unlike static alkyl groups, the allyl moiety can undergo ruthenium-catalyzed olefin cross-metathesis, epoxidation, or dihydroxylation. This allows drug discovery teams to rapidly append lipophilic tails or polar heads to probe the steric and electronic boundaries of target binding pockets.

Quantitative Data & Physicochemical Profiling

Before initiating synthetic workflows, it is critical to establish the baseline analytical parameters of the starting material to ensure batch-to-batch reproducibility.

Table 1: Physicochemical and Analytical Properties of 1-Allyl-1H-indole-3-carbonitrile

ParameterValue / DescriptionAnalytical Rationale
Molecular Formula C₁₂H₁₀N₂[3]Base scaffold for mass balance calculations.
Molecular Weight 182.22 g/mol [3]Low MW ensures high ligand efficiency (LE) after late-stage functionalization.
CAS Number 1263210-96-3[2]Registry identification for procurement.
Appearance Brown liquid[1]Visual quality control indicator.
Chromatography (Rf) 0.35 (DCM/Hexane = 1:1)[1]Optimal solvent system for flash column purification.
¹H NMR (400 MHz, CDCl₃) δ 4.79 (d, J=5.6 Hz, 2H), 5.18 (d, J=17.2 Hz, 1H), 5.33 (d, J=10.4 Hz, 1H), 5.96–6.06 (m, 1H), 7.30–7.39 (m, 2H), 7.42 (d, J=7.4 Hz, 1H), 7.63 (s, 1H), 7.79 (d, J=7.6 Hz, 1H)[1]The distinct multiplet at 5.96–6.06 ppm confirms the presence of the internal allyl proton, validating N-alkylation.
¹³C NMR (100 MHz, CDCl₃) δ 49.4, 86.0, 110.7, 115.8, 119.0, 119.9, 122.2, 123.8, 127.9, 131.6, 134.6, 135.4[1]The peak at 115.8 ppm corresponds to the nitrile carbon, confirming scaffold integrity.

Strategic Workflows & Experimental Protocols

The following protocols are designed as self-validating systems. Experimental causality is explicitly stated so that researchers can troubleshoot deviations in real-time.

Protocol A: Synthesis of 1-Allyl-1H-indole-3-carbonitrile via N-Alkylation

Objective: To install the allyl handle onto 1H-indole-3-carbonitrile with high regioselectivity and yield (~73%)[1].

  • Preparation & Inert Atmosphere: Flame-dry a round-bottom flask and purge with N₂. Add 1H-indole-3-carbonitrile (1.0 equiv) and anhydrous DMF (0.2 M).

    • Causality: DMF is chosen for its high dielectric constant, which stabilizes the transition state of the SN2 reaction. Anhydrous conditions are mandatory to prevent the premature quenching of Sodium Hydride (NaH).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv) in portions.

    • Self-Validation: The reaction will actively evolve H₂ gas. The cessation of bubbling is a visual cue that quantitative deprotonation of the indole N-H (pKa ~16.2) has occurred, forming the nucleophilic indolide anion.

  • Alkylation: Add allyl bromide (1.2 equiv) dropwise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

  • Workup & Quench: Carefully quench the reaction by pouring it into crushed ice. Extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (3x) and brine.

    • Causality: DMF is notoriously difficult to remove via evaporation. Washing with aqueous LiCl highly efficiently partitions DMF into the aqueous layer, preventing NMR contamination.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM/Hexane = 1:1). The product elutes at Rf = 0.35[1].

Protocol B: Late-Stage Functionalization via Olefin Cross-Metathesis

Objective: To append complex lipophilic groups to the allyl tail for structure-activity relationship (SAR) exploration.

  • Catalyst Preparation: In a glovebox, weigh out Grubbs 2nd Generation Catalyst (5 mol%).

    • Causality: The 2nd Gen catalyst is selected over the 1st Gen due to its N-heterocyclic carbene (NHC) ligand, which provides superior stability and reactivity toward terminal, unhindered olefins like the N-allyl group.

  • Reaction Assembly: Dissolve 1-Allyl-1H-indole-3-carbonitrile (1.0 equiv) and the target terminal alkene (e.g., a substituted styrene, 3.0 equiv) in anhydrous, degassed Dichloromethane (DCM, 0.05 M).

    • Causality: Running the reaction at a dilute concentration (0.05 M) minimizes the unwanted homodimerization of the indole starting material.

  • Execution & Termination: Reflux the mixture under N₂ for 12 hours. Upon completion (monitored via TLC), add an excess of ethyl vinyl ether and stir for 30 minutes.

    • Self-Validation: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene, effectively terminating the reaction and preventing product degradation during workup.

Visualizing Chemical Logic and Biological Pathways

To fully leverage this scaffold, drug discovery professionals must map both the synthetic diversification potential and the downstream biological mechanisms.

Synthetic Diversification Logic

SyntheticLogic A 1H-Indole-3-carbonitrile B 1-Allyl-1H-indole-3-carbonitrile (Core Scaffold) A->B N-Allylation (NaH, Allyl-Br) C Cross-Metathesis (Lipophilic Extension) B->C Grubbs II Terminal Olefin D Epoxidation / Dihydroxylation (Polar Interactions) B->D mCPBA / OsO4 Alkene Oxidation E Nitrile Transformation (Tetrazole / Amide) B->E NaN3 / Hydrolysis Cyano Reactivity F Target Binding Pocket (SAR Exploration) C->F D->F E->F

Figure 1: Orthogonal synthetic diversification pathways for 1-Allyl-1H-indole-3-carbonitrile.

Mechanistic Pathway: 3-Cyanoindole Derivatives in Metabolic Disease

3-Cyanoindole derivatives have been heavily investigated as Acetyl-CoA carboxylase (ACC) inhibitors[1]. The diagram below illustrates the causality of target engagement leading to therapeutic outcomes in metabolic disorders.

BiologicalPathway N1 3-Cyanoindole Derivative (Optimized Ligand) N2 Acetyl-CoA Carboxylase (ACC) Allosteric Inhibition N1->N2 Target Engagement N3 Decreased Malonyl-CoA Levels N2->N3 Enzymatic Blockade N4 Increased Fatty Acid Oxidation (CPT-1 Activation) N3->N4 Relief of Inhibition N5 Decreased De Novo Lipogenesis N3->N5 Substrate Depletion N6 Therapeutic Efficacy: Type 2 Diabetes & NASH N4->N6 N5->N6

Figure 2: Biological signaling and metabolic impact of ACC inhibition by 3-cyanoindoles.

References

  • The Journal of Organic Chemistry (ACS Publications) - Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I) Iodide Using Benzyl Cyanide. (2013). Retrieved from:[Link]

Sources

Application

Application Note: Strategic Synthesis of 1-Allyl-1H-indole-3-carbonitrile

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide Strategic Rationale & Molecular Significance The indole core is a privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Molecular Significance

The indole core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors, GPCR ligands, and antiviral agents. Specifically, 1-Allyl-1H-indole-3-carbonitrile represents a highly versatile synthetic intermediate.

The strategic value of this molecule lies in its dual functionalization:

  • The C3-Carbonitrile Group: Acts as a robust, metabolically stable pharmacophore (hydrogen bond acceptor) and serves as a synthetic precursor for amidines, primary amines, and tetrazoles.

  • The N1-Allyl Group: Provides an orthogonal handle for late-stage functionalization via olefin cross-metathesis, Heck couplings, or epoxidation, enabling rapid library generation in structure-activity relationship (SAR) studies.

To synthesize this compound, chemists must choose between two primary disconnections: N-allylation of a pre-cyanated indole or C3-cyanation of a pre-allylated indole . This guide details both field-proven methodologies, explaining the mechanistic causality behind the reagent selection to ensure reproducible, high-yield outcomes.

Workflow Start Target Molecule: 1-Allyl-1H-indole-3-carbonitrile RouteA Route A: N-Allylation (Standard SN2 Approach) Start->RouteA Starting Material: 1H-indole-3-carbonitrile RouteB Route B: C3-Cyanation (Late-Stage SEAr Approach) Start->RouteB Starting Material: 1-Allyl-1H-indole StepA1 Reagents: NaH, Allyl Bromide Solvent: DMF (0 °C to RT) RouteA->StepA1 StepB1 Reagents: NCTS, BF3·OEt2 Solvent: DCE (80 °C) RouteB->StepB1 Product Validation: IR: ~2220 cm⁻¹ (C≡N) NMR: ~6.0 ppm (Allyl -CH=) StepA1->Product StepB1->Product

Figure 1: Strategic decision tree for the synthesis of 1-Allyl-1H-indole-3-carbonitrile.

Comparative Reaction Metrics

The choice of synthetic route depends heavily on precursor availability and the specific constraints of the broader synthetic campaign. The table below summarizes the quantitative data for both approaches[1],[2].

MetricRoute A: Base-Promoted N-AllylationRoute B: Lewis Acid-Catalyzed C3-Cyanation
Primary Reagents NaH (60%), Allyl BromideNCTS, BF3·OEt2 (10 mol%)
Solvent N,N-Dimethylformamide (DMF)1,2-Dichloroethane (DCE)
Temperature 0 °C → 25 °C80 °C
Reaction Time 2.5 Hours12 Hours
Typical Yield 90 - 95%80 - 85%
Mechanism Bimolecular Nucleophilic Substitution ( SN​2 )Electrophilic Aromatic Substitution ( SE​Ar )
Safety Profile Pyrophoric base (NaH); Alkylating agentCorrosive Lewis acid; Avoids toxic HCN gas

Route A: Base-Promoted N-Allylation Protocol

This route relies on the deprotonation of the weakly acidic indole N-H ( pKa​≈16.2 ) to form a highly nucleophilic indolide anion.

Mechanistic Causality
  • Base Selection (NaH): Sodium hydride is chosen over weaker bases (like K2​CO3​ ) because it drives the deprotonation to completion irreversibly (evolving H2​ gas). This prevents equilibrium-driven side reactions and ensures rapid, quantitative formation of the nucleophile[2].

  • Solvent Selection (DMF): DMF is a polar aprotic solvent. It aggressively solvates the Na+ counter-ion while leaving the indolide anion relatively unsolvated ("naked"), drastically increasing its nucleophilicity for the subsequent SN​2 attack on allyl bromide.

  • Temperature Control: The initial deprotonation is highly exothermic. Performing this at 0 °C prevents solvent degradation and minimizes the risk of thermal runaway.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas ( N2​ or Argon) and seal with a rubber septum.

  • Substrate Loading: Add 1H-indole-3-carbonitrile (1.0 equiv, e.g., 5.0 mmol) to the flask. Inject anhydrous DMF (0.5 M relative to substrate, ~10 mL) and cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Briefly remove the septum and add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 7.5 mmol) in a single portion. Caution: Rapid H2​ evolution will occur. Replace the septum and vent through an oil bubbler. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes homogeneous.

  • Alkylation: Using a syringe, add Allyl Bromide (3.0 equiv, 15.0 mmol) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 2 hours.

  • Self-Validating Quench & Workup:

    • Validation Check: TLC (Hexane/EtOAc 3:1) should show complete consumption of the highly polar starting material ( Rf​≈0.2 ) and the appearance of a less polar product spot ( Rf​≈0.6 ).

    • Quench the reaction by the slow, dropwise addition of deionized water (10 mL) at 0 °C.

    • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with saturated aqueous LiBr ( 5×20 mL) to aggressively remove residual DMF.

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (0–10% EtOAc in hexanes) to yield the product as a pale yellow oil[2].

Route B: Lewis Acid-Catalyzed Direct C3-Cyanation

If the synthetic sequence dictates that the allyl group must be installed prior to the cyano group, direct electrophilic cyanation of 1-allyl-1H-indole is required. Traditional cyanation uses highly toxic cyanogen halides or requires transition metal catalysts with stoichiometric oxidants[3]. This protocol utilizes a modern, bench-stable electrophilic cyanide source: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)[1].

Mechanistic Causality
  • Reagent Selection (NCTS): NCTS acts as a safe, solid-state "CN+" equivalent.

  • Catalyst Role ( BF3​⋅OEt2​ ): The Lewis acid coordinates to the sulfonamide oxygen of NCTS. This withdraws electron density from the cyano carbon, hyper-activating it toward nucleophilic attack.

  • Regioselectivity: The indole core is an electron-rich heteroaromatic system. The highest HOMO coefficient resides at the C3 position, dictating exclusive regioselectivity for the SE​Ar attack, forming a Wheland intermediate before rearomatization.

Mechanism NCTS NCTS + BF3·OEt2 (Activated Electrophile) Wheland Wheland Intermediate (C3-Attack) NCTS->Wheland Coordination Indole 1-Allyl-1H-indole (Nucleophile) Indole->Wheland SEAr Attack Product 1-Allyl-1H-indole-3-carbonitrile (Rearomatized) Wheland->Product Proton Loss (-H+)

Figure 2: Mechanistic pathway of the Lewis acid-catalyzed direct C3-cyanation.

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, combine 1-allyl-1H-indole (1.2 equiv, 0.48 mmol) and N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS) (1.0 equiv, 0.40 mmol)[1].

  • Solvent & Catalyst Addition: Add anhydrous 1,2-Dichloroethane (DCE) (0.40 mL) to the vial to achieve a 1.0 M concentration. Inject Boron trifluoride etherate ( BF3​⋅OEt2​ ) (10 mol%, 0.04 mmol, ~5 μL ).

  • Heating: Seal the vial and transfer it to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously for 12 hours.

  • Self-Validating Workup:

    • Validation Check: The reaction mixture will darken as the Wheland intermediate forms and resolves. IR spectroscopy of an aliquot will reveal a sharp new peak at ~2220 cm−1 , confirming the installation of the nitrile triple bond.

    • Cool the reaction to room temperature. Dilute the mixture with Dichloromethane (DCM) (5 mL) and quench with saturated aqueous NaHCO3​ (5 mL) to neutralize the Lewis acid.

    • Separate the layers, extract the aqueous phase with DCM ( 2×5 mL), dry the combined organics over Na2​SO4​ , and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (1:1.5 petroleum ether : DCM). The product will elute cleanly, visualized by UV ( 254nm ) and anisaldehyde stain, affording the cyanated product[1].

Analytical Characterization Data

Regardless of the route chosen, the final isolated 1-Allyl-1H-indole-3-carbonitrile must be validated against the following spectral benchmarks[3]:

  • Appearance: Brown liquid to pale yellow oil.

  • 1 H NMR (400 MHz, CDCl3​ ): δ 7.79 (d, J = 7.6 Hz, 1H, Ar-H), 7.63 (s, 1H, C2-H), 7.42 (d, J = 7.4 Hz, 1H, Ar-H), 7.39–7.30 (m, 2H, Ar-H), 6.06–5.96 (m, 1H, -CH = CH2​ ), 5.33 (d, J = 10.4 Hz, 1H, -CH=CH 2​ cis), 5.18 (d, J = 17.2 Hz, 1H, -CH=CH 2​ trans), 4.79 (d, J = 5.6 Hz, 2H, N-CH 2​ ).

  • 13 C NMR (100 MHz, CDCl3​ ): δ 135.4, 134.6, 131.6, 127.9, 123.8, 122.2, 119.9, 119.0, 115.8, 110.7, 86.0 (C N), 49.4 (N- CH2​ ).

References

  • Lewis Acid-Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-Phenyl-p-Toluenesulfonamide (NCTS). AWS / Supporting Information.
  • Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors. National Institutes of Health (PMC).
  • Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I) Iodide Using Benzyl Cyanide. The Journal of Organic Chemistry - ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification & Recrystallization of 1-Allyl-1H-indole-3-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 1-Allyl-1H-indole-3-carbonitrile (CAS: 1263210-96-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 1-Allyl-1H-indole-3-carbonitrile (CAS: 1263210-96-3).

Unlike standard solid-state intermediates, this specific compound presents unique physical challenges that often lead to failed recrystallization attempts. Below, we provide a diagnostic overview, troubleshooting FAQs, and self-validating protocols grounded in peer-reviewed chemical literature.

Diagnostic Overview & Physical State Causality

The most common support ticket we receive regarding 1-allyl-1H-indole-3-carbonitrile is: "Why is my product oiling out instead of crystallizing?"

The Causality: The parent compound, 1H-indole-3-carbonitrile, is a highly crystalline solid with a melting point of 178–179 °C[1]. However, the introduction of the N1-allyl group introduces significant conformational flexibility and steric bulk, which severely disrupts the rigid intermolecular hydrogen bonding and π-π stacking required for crystal lattice formation. As a result, 1-allyl-1H-indole-3-carbonitrile is natively a colorless to brown oil/liquid at room temperature [2][3].

Attempting a standard room-temperature recrystallization on a compound whose melting point is below ambient temperature will inevitably result in liquid-liquid phase separation (oiling out). Therefore, Flash Column Chromatography (FCC) is the primary, authoritative method for its purification, while low-temperature crystallization is reserved only for specific structural characterization needs.

PurificationWorkflow Crude Crude Reaction Mixture (1-Allyl-1H-indole-3-carbonitrile) FCC Flash Column Chromatography (DCM:Hexane 1:1) Crude->FCC Primary Purification StateCheck Physical State Assessment (Room Temperature) FCC->StateCheck Evaporate Fractions Oil Colorless/Brown Oil (Expected State) StateCheck->Oil Liquid at RT Solid Solid (Parent Analog / Impure) StateCheck->Solid Solidifies at RT LowTemp Low-Temp Crystallization (-20°C in Pentane/Et2O) Oil->LowTemp If solid structure required Pure Pure Compound (>95% Purity by HPLC) Oil->Pure Use directly in next step Recryst Standard Recrystallization (EtOAc/Hexane) Solid->Recryst To remove trace impurities LowTemp->Pure Recryst->Pure

Figure 1: Decision matrix and workflow for the purification of N-allylated indole carbonitriles.

Core Troubleshooting FAQs

Q: What is the optimal solvent system for purifying 1-allyl-1H-indole-3-carbonitrile via Flash Column Chromatography? A: The most effective and literature-validated solvent system is Dichloromethane (DCM) and Hexane in a 1:1 ratio [2]. Mechanistic Causality: The cyano group at the C3 position is highly polar and acts as a strong hydrogen-bond acceptor, causing the molecule to bind tightly to the silica gel stationary phase. DCM provides the necessary dipole moment to compete for these silica binding sites. Meanwhile, the lipophilic allyl chain and indole core require a non-polar modifier (Hexane) to prevent the compound from eluting too quickly, ensuring a clean separation from unreacted indole starting materials. This system yields an optimal retention factor ( Rf​ ) of 0.35[2]. Alternatively, a 1:1.5 mixture of Petroleum Ether and DCM has also been successfully utilized[4].

Q: Why does my product "oil out" instead of forming crystals in ethyl acetate/hexane? A: Oiling out occurs when a compound separates from the solvent as a liquid rather than a solid. Because 1-allyl-1H-indole-3-carbonitrile is an oil at room temperature[2][3], it cannot form a solid lattice unless the temperature of the solvent system is dropped significantly below its freezing point (e.g., using a dry ice/acetone bath). If you are attempting room-temperature recrystallization, you are fighting the compound's intrinsic thermodynamic state.

Q: If I am working with the solid parent compound (1H-indole-3-carbonitrile), what are the best recrystallization solvents? A: If you are purifying the non-allylated parent compound or a solid derivative, Ethyl Acetate (EtOAc) is the gold standard[1]. The compound dissolves readily in hot EtOAc due to favorable polarity matching. Hexane can be added dropwise as an anti-solvent until slight turbidity is observed, followed by slow cooling to induce nucleation.

Troubleshooting Logic Diagram

TroubleshootingLogic Issue Purification Failure Oiling Oiling Out / Phase Separation During Recrystallization Issue->Oiling CoElution Co-elution of Impurities During Chromatography Issue->CoElution Root1 Causality: Allyl group flexibility prevents lattice packing at RT Oiling->Root1 Root2 Causality: Solvent polarity is mismatched to cyano group CoElution->Root2 Fix1 Action: Abandon RT recrystallization. Use FCC or cool to -20°C. Root1->Fix1 Fix2 Action: Adjust eluent to DCM:Hexane (1:1), target Rf=0.35 Root2->Fix2

Figure 2: Root cause analysis for common purification failures of 1-allyl-1H-indole-3-carbonitrile.

Quantitative Data Summary

The following table summarizes the physicochemical properties and validated purification metrics for 1-allyl-1H-indole-3-carbonitrile and its parent analog for direct comparison.

CompoundPhysical State (RT)Optimal FCC Solvent System Rf​ ValueRecommended Recrystallization Solvent
1-Allyl-1H-indole-3-carbonitrile Colorless / Brown Oil[2][3]DCM : Hexane (1:1)[2]0.35N/A (Requires sub-zero crash out)
1H-indole-3-carbonitrile (Parent)Solid (mp 178–179 °C)[1]DCM : Hexane (6:1)[2]0.20Ethyl Acetate[1]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Flash Column Chromatography (Primary Purification)

Use this protocol to isolate 1-allyl-1H-indole-3-carbonitrile from the crude reaction mixture.

  • Preparation: Dissolve the crude reaction mixture in a minimal amount of DCM. Dry load the mixture onto a small amount of silica gel (230–400 mesh)[2] by evaporating the DCM under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a slurry of Hexane.

  • Elution: Load the dry silica mixture onto the column bed. Begin elution using a gradient, starting with 100% Hexane, and slowly transition to the target isocratic mixture of DCM/Hexane (1:1) [2].

  • Fraction Collection: Collect fractions in 15 mL test tubes.

  • Validation Checkpoint (Self-Validation): Spot every third fraction on a silica TLC plate. Develop the plate in DCM/Hexane (1:1). Visualize under UV light (254 nm). You must observe a clean, single UV-active spot at Rf​ = 0.35 [2]. If multiple spots are present, the fraction is impure and must be recycled.

  • Isolation: Pool all fractions containing the pure spot and concentrate under reduced pressure to yield the product as a brown or colorless oil[2][3].

Protocol B: Low-Temperature "Crash Out" Crystallization

Use this protocol ONLY if a solid crystalline form of the oil is strictly required for X-ray crystallography or specific formulation needs.

  • Dissolution: Dissolve the highly pure oil (obtained from Protocol A) in a minimal volume of Diethyl Ether ( Et2​O ).

  • Anti-Solvent Addition: Slowly add cold Pentane dropwise until the solution becomes faintly turbid.

  • Thermal Shock: Immediately transfer the flask to a dry ice/acetone bath (-78 °C). The drastic reduction in thermal kinetic energy forces the lipophilic allyl chains to arrest their motion, artificially inducing lattice formation.

  • Validation Checkpoint (Self-Validation): Observe the flask. If an oil separates at the bottom, the solvent ratio is too polar; add more Pentane. If fine crystals form, proceed to the next step.

  • Filtration: Rapidly filter the crystals using a pre-chilled Büchner funnel (kept at -20 °C) and wash with sub-zero Pentane. The compound will likely melt back into an oil upon returning to room temperature.

References

  • Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I) Iodide Using Benzyl Cyanide Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

  • Supporting Information - Synthesis and Characterization of Starting Substrates Source: Royal Society of Chemistry (RSC) URL:[Link][3]

  • Method for producing indole-3-carbonitrile compound (JP2767295B2) Source: Google Patents URL:[1]

  • Lewis Acid-Catalyzed Direct Cyanation of Indoles and Pyrroles Source: Amazon Web Services (AWS) Hosted Supplementary Data URL:[Link][4]

Sources

Optimization

Technical Support Center: Preventing Degradation of 1-Allyl-1H-indole-3-carbonitrile During Long-Term Storage

Introduction 1-Allyl-1H-indole-3-carbonitrile is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and transition-metal-catalyzed cross-coupling reactions[1]. While the C3-carboni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Allyl-1H-indole-3-carbonitrile is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and transition-metal-catalyzed cross-coupling reactions[1]. While the C3-carbonitrile group exerts an electron-withdrawing effect that partially stabilizes the indole core, the presence of the N1-allyl moiety introduces significant vulnerability to auto-oxidation, photochemical degradation, and radical-mediated polymerization[2].

This technical troubleshooting guide is designed for researchers and drug development professionals. It provides a self-validating system for diagnosing degradation issues and implementing field-proven long-term storage protocols.

Section 1: Mechanistic Causality of Degradation

Understanding the causality behind sample degradation is critical for prevention. The degradation of 1-Allyl-1H-indole-3-carbonitrile typically proceeds via three distinct mechanistic pathways:

  • Allylic Oxidation: The allylic C-H bonds are highly susceptible to hydrogen atom transfer (HAT) events in the presence of atmospheric oxygen, leading to the formation of reactive allylic hydroperoxides.

  • Photochemical Radical Formation: Exposure to UV or ambient light excites the indole core, which can sensitize the N-allyl group, triggering radical chain propagation and subsequent cross-linking (observed as a dark, viscous polymeric impurity)[2].

  • Nitrile Hydrolysis: Although nitriles are generally robust, the C3-cyano group can undergo slow hydration to form indole-3-carboxamide if exposed to ambient moisture, particularly when trace acidic or basic impurities from synthesis are present[3].

G cluster_0 Primary Degradation Pathways A 1-Allyl-1H-indole-3-carbonitrile (Intact Compound) B Allylic Oxidation (Hydroperoxides/Epoxides) A->B O2, Ambient Temp C Nitrile Hydrolysis (Indole-3-carboxamide) A->C H2O, Trace Acid/Base D Photochemical Cleavage (Radical Polymerization) A->D UV/Ambient Light (hv)

Degradation pathways of 1-Allyl-1H-indole-3-carbonitrile under suboptimal storage conditions.

Section 2: Quantitative Storage Stability Data

To illustrate the impact of environmental factors on compound integrity, the following table summarizes the degradation kinetics of 1-Allyl-1H-indole-3-carbonitrile under varying conditions. While short-term handling at 20–22 °C in the dark is acceptable[4], long-term preservation requires stringent environmental control.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Mode
20–25 °CAirAmbient Light< 1 monthOxidation / Photodegradation
2–8 °CAirDark3–6 monthsAllylic Oxidation
-20 °CAirDark6–12 monthsSlow Oxidation / Condensation
-20 °C Argon (Ar) Dark (Amber Vial) > 24 months None (Stable)

Section 3: Troubleshooting & FAQs

Q1: My 1-Allyl-1H-indole-3-carbonitrile sample turned from a pale yellow liquid/solid to a dark brown, viscous tar. What happened? A1: This is a classic symptom of oxidative polymerization. The N-allyl group is highly reactive. When exposed to oxygen and light, trace radicals initiate cross-linking at the allylic double bond. The resulting conjugated polymeric species are highly chromophoric, causing the drastic color change from pale yellow to dark brown[1]. Correction Strategy: Always store the compound under an inert atmosphere (Argon) and in amber vials to block photo-initiation.

Q2: LC-MS analysis of a 6-month-old batch shows a new impurity with an [M+18] mass shift. Is the nitrile group degrading? A2: Yes. An [M+18] shift corresponds to the addition of water ( H2​O ), indicating that the C3-carbonitrile group has undergone partial hydrolysis to yield indole-3-carboxamide[3]. This does not happen spontaneously in pure water; it is catalyzed by trace moisture combining with residual Lewis acids, transition metals, or bases left over from the N-allylation synthesis step. Correction Strategy: Ensure rigorous purification (e.g., passing through a short pad of neutral alumina to remove trace metals/acids) and thorough desiccation prior to storage.

Q3: I stored my sample at -20 °C, but it still degraded after a year. Why? A3: Temperature control alone is insufficient if the sample is subjected to repeated freeze-thaw cycles. Condensation forms inside the vial every time it is opened cold, introducing moisture that drives hydrolysis. Furthermore, if the vial was sealed with ambient air, the trapped oxygen will slowly oxidize the allyl group even at -20 °C. Correction Strategy: Aliquot the bulk material into single-use vials to prevent freeze-thaw condensation, and purge with Argon before sealing.

Section 4: Validated Protocol for Multi-Year Storage

To guarantee scientific integrity and prevent degradation, follow this step-by-step methodology for preparing 1-Allyl-1H-indole-3-carbonitrile for long-term storage (>12 months).

Step 1: High-Vacuum Desiccation Transfer the freshly purified compound to a Schlenk flask. Apply high vacuum (< 0.1 Torr) for a minimum of 12 hours at room temperature to remove all volatile organic solvents and trace moisture.

Step 2: Single-Use Aliquoting In a dry box or under a stream of inert gas, divide the bulk material into small, single-use aliquots using amber glass vials. Causality note: This prevents light exposure and eliminates the need for repeated freeze-thaw cycles, which are the primary drivers of condensation-induced hydrolysis.

Step 3: Argon Purging Purge each vial with high-purity Argon gas for 2–3 minutes. Causality note: Argon is strictly preferred over Nitrogen because it is denser than air and effectively blankets the liquid/solid surface, displacing reactive oxygen that causes allylic hydroperoxide formation.

Step 4: Hermetic Sealing Cap the vials immediately with PTFE-lined caps (which resist organic vapors better than standard rubber or silicone septa). Wrap the junction of the cap and vial tightly with Parafilm to create a secondary moisture barrier.

Step 5: Cryogenic Storage & Retrieval Store the sealed, amber vials in a desiccator cabinet or sealed secondary container containing active desiccant (e.g., indicating silica gel) at -20 °C. Critical Retrieval Step: Allow vials to warm completely to room temperature inside a desiccator before opening. Opening a cold vial instantly draws atmospheric moisture into the sample, initiating the hydrolysis pathway.

References

  • Title: 1-Allyl-1H-Indole-3-Carbonitrile: A High-Quality Chemical Compound. Source: Gallaudet University. URL: [Link]

  • Title: Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I) Iodide Using Benzyl Cyanide. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Title: Visible Light Mediated Organocatalytic Activation of Ethyl Bromofluoroacetate: Coupling with Indoles and Anilines. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Title: indole-3-carbonitrile - Organic Syntheses Procedure. Source: Organic Syntheses. URL: [Link]

Sources

Troubleshooting

Troubleshooting side reactions in N-allylation of 3-cyanoindole

Welcome to the Technical Support Center for the N-allylation of 3-cyanoindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the N-allylation of 3-cyanoindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions and other common issues encountered during this specific transformation. The presence of the electron-withdrawing cyano group at the C3 position introduces unique challenges and considerations compared to the N-alkylation of unsubstituted indoles. This resource provides expert insights and practical solutions to help you achieve successful and high-yielding N-allylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My N-allylation of 3-cyanoindole is resulting in a low yield or no reaction. What are the likely causes and how can I improve the outcome?

Answer:

Low conversion in the N-allylation of 3-cyanoindole is a common issue that can often be traced back to incomplete deprotonation of the indole nitrogen or the deactivating effect of the C3-cyano group.

Root Cause Analysis:

The cyano group at the C3 position is strongly electron-withdrawing. This has two primary effects on the reactivity of the 3-cyanoindole:

  • Increased Acidity of the N-H bond: The electron-withdrawing nature of the cyano group makes the N-H proton more acidic compared to unsubstituted indole.[1] This would suggest that a weaker base might be sufficient for deprotonation.

  • Decreased Nucleophilicity of the Indole Nitrogen: The same electron-withdrawing effect reduces the electron density on the indole ring system, including the nitrogen atom. This makes the resulting indolate anion less nucleophilic and therefore less reactive towards the allylating agent.[1]

The key to a successful N-allylation is to ensure complete deprotonation to form the indolate anion, which is a significantly better nucleophile than the neutral indole.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Recommended Actions:

  • Choice of Base and Stoichiometry:

    • Use a Strong Base: While the N-H of 3-cyanoindole is more acidic, a strong base like sodium hydride (NaH) is still recommended to ensure complete and irreversible deprotonation.[2]

    • Ensure Sufficient Equivalents: Use at least 1.1 to 1.2 equivalents of the base to compensate for any potential impurities that might consume the base.

  • Solvent and Reagent Purity:

    • Anhydrous Conditions: The indolate anion and the strong base are highly sensitive to water. Ensure that your solvent (e.g., DMF, THF) is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Reagent Quality: Use high-purity 3-cyanoindole and allylating agent.

  • Reaction Temperature:

    • Initial Deprotonation: The deprotonation with NaH is typically performed at 0 °C to control the initial exotherm and hydrogen evolution.

    • Allylation Step: The subsequent allylation can usually be carried out at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but should be monitored carefully to avoid side reactions.

  • Allylating Agent:

    • Reactivity: Allyl bromide is generally a good choice due to its high reactivity. Allyl chloride is less reactive and may require longer reaction times or higher temperatures.

    • In-situ Halide Exchange: If using allyl chloride, adding a catalytic amount of sodium or potassium iodide can increase the reaction rate via an in-situ Finkelstein reaction to form the more reactive allyl iodide.

Question 2: I am observing a significant amount of a byproduct that I suspect is the C3-allylated isomer. How can I improve the N-selectivity?

Answer:

The formation of the C3-allylated product is the most common side reaction in the alkylation of indoles.[3] Although the C3 position of 3-cyanoindole is substituted, C-allylation at other positions, though less common, or other unforeseen reactions can occur. For practical purposes, we will address the general challenge of N- vs. C-alkylation. The key to favoring N-allylation lies in controlling the reaction conditions to favor the formation and reaction of the indolate anion.

Mechanistic Insight:

The indole ring has two primary nucleophilic sites: the N1 and C3 positions. The C3 position is generally more nucleophilic in the neutral indole. However, upon deprotonation with a strong base, the resulting indolate anion is more nucleophilic at the nitrogen atom. Therefore, ensuring complete deprotonation is crucial for N-selectivity.

Caption: Competing N- and C-allylation pathways.

Strategies to Enhance N-Selectivity:

StrategyRationaleRecommended Conditions
Base Selection A strong, non-nucleophilic base ensures complete deprotonation to the more N-nucleophilic indolate anion.Sodium Hydride (NaH) is the preferred choice.[2]
Solvent Choice Polar aprotic solvents like DMF solvate the cation of the base, leading to a "freer" and more N-reactive indolate anion.DMF is generally superior to THF for promoting N-alkylation.[3]
Temperature Control N-allylation is often the thermodynamically favored product. Higher temperatures can sometimes favor the N-alkylated product.After initial deprotonation at 0 °C, allow the reaction to proceed at room temperature or with gentle heating.
Order of Addition Adding the allylating agent to the pre-formed indolate anion minimizes the chance of the allylating agent reacting with any remaining neutral indole.Always add the allylating agent to the solution of the deprotonated 3-cyanoindole.

Question 3: My reaction mixture shows a new spot on TLC with a different polarity, and I suspect the cyano group is reacting. Is this possible?

Answer:

Yes, it is possible for the cyano group to undergo side reactions, particularly under basic conditions, which can lead to the formation of 3-indolecarboxamide.

Side Reaction: Hydrolysis of the Nitrile Group

Under basic conditions, especially if there is residual water in the reaction mixture, the nitrile group can be hydrolyzed to a primary amide. This reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.

Troubleshooting Nitrile Hydrolysis:

  • Strictly Anhydrous Conditions: The most critical factor is to eliminate water from the reaction system. Use freshly dried solvents and ensure all glassware is flame-dried before use.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as monitored by TLC).

  • Purification: If the amide byproduct does form, it can typically be separated from the desired N-allyl-3-cyanoindole by column chromatography due to its higher polarity.[4][5]

Question 4: I am concerned about the possibility of dimerization or over-allylation. Are these common issues with 3-cyanoindole?

Answer:

While dimerization and over-allylation (dialkylation) are known side reactions for some indole derivatives, they are less common for 3-cyanoindole under standard N-allylation conditions.

  • Dimerization: Acid-catalyzed dimerization of indoles is a well-known process. However, under the basic conditions used for N-allylation, this is generally not a significant concern. The electron-withdrawing nature of the cyano group also deactivates the indole ring towards electrophilic attack, which would be involved in dimerization.

  • Over-allylation: The formation of a diallylated product (at the nitrogen and another position) is also less likely. The first allylation introduces an alkyl group on the nitrogen, which does not significantly increase the nucleophilicity of the ring to promote a second C-allylation. Furthermore, the deactivating effect of the cyano group makes further alkylation of the ring unfavorable. Using a slight excess (1.1-1.2 equivalents) of the allylating agent is generally sufficient and minimizes the risk of over-alkylation.

Experimental Protocol: N-Allylation of 3-Cyanoindole

This protocol provides a reliable method for the N-allylation of 3-cyanoindole, optimized to minimize side reactions.

Materials:

  • 3-Cyanoindole

  • Sodium hydride (60% dispersion in mineral oil)

  • Allyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography[4][5]

  • Hexane and Ethyl acetate for chromatography[6]

Procedure:

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-cyanoindole (1.0 eq).

    • Add anhydrous DMF to dissolve the 3-cyanoindole (concentration approx. 0.2-0.5 M).

  • Deprotonation:

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Allylation:

    • Cool the reaction mixture back to 0 °C.

    • Add allyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-allyl-3-cyanoindole.[6]

References

  • BenchChem. (2025). Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Cyanoindoles. BenchChem.
  • MDPI. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. MDPI.
  • BenchChem. (2025).
  • MDPI. (2020).
  • ACS Publications. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols.
  • PMC. (n.d.).
  • Frontiers. (2022).
  • ACS Publications. (2013). Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I) Iodide Using Benzyl Cyanide.
  • MDPI. (n.d.). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. MDPI.
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Cyanoindoles. BenchChem.
  • University of Colorado Boulder. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • ACS Publications. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (2005). Enantioselective Alkylation of the Indole Nucleus (1/2)
  • ResearchGate. (2025). Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions | Request PDF.
  • PMC. (n.d.). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.
  • BenchChem. (2025).
  • Organic Syntheses. (2025).
  • ACS Publications. (2013). Synthesis of 3-cyanoindole derivatives mediated by copper(I) iodide using benzyl cyanide.
  • AWS. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2016).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2023).
  • Organic Chemistry Portal. (2017).
  • PMC. (n.d.).
  • Royal Society of Chemistry. (2025). NaH mediated isomerisation–allylation reaction of 1,3-substituted propenols.
  • (n.d.). CH functionalization of indoles and oxindoles through cdc reactions.
  • (n.d.). Alkynes.
  • YouTube. (2019).
  • (n.d.).

Sources

Optimization

Optimizing base catalysts for 1-Allyl-1H-indole-3-carbonitrile preparation

Technical Support Center: Optimizing Base Catalysts for the N-Allylation of 1H-Indole-3-Carbonitrile Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Base Catalysts for the N-Allylation of 1H-Indole-3-Carbonitrile

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with optimizing the synthesis of 1-Allyl-1H-indole-3-carbonitrile.

The introduction of an allyl group onto the nitrogen atom of the indole ring is a critical functionalization step. In 1H-indole-3-carbonitrile, the presence of the strongly electron-withdrawing cyano (-CN) group at the C3 position fundamentally alters the molecule's electronic landscape. It suppresses the inherent nucleophilicity of the C3 carbon while simultaneously lowering the pKa of the N1-H bond[1]. This electronic deactivation ensures that base-catalyzed N-allylation proceeds with high regioselectivity. However, selecting the optimal base catalyst is critical to maximizing reaction kinetics, preventing functional group degradation, and ensuring operational scalability.

I. Reaction Workflow & Catalyst Selection Logic

G A Substrate: 1H-indole-3-carbonitrile B Base Catalyst Selection A->B C NaH (Strong Base) Fast, requires anhydrous environment B->C Rapid deprotonation D K2CO3 / Cs2CO3 (Mild Base) Chemoselective, easy handling B->D Heterogeneous E Solvent: DMF or MeCN C->E D->E F Electrophile: Allyl Bromide (1.2 eq) E->F G Target Product: 1-Allyl-1H-indole-3-carbonitrile F->G

Logical decision matrix for base catalyst selection in indole N-allylation.

II. Quantitative Data: Base Catalyst Comparison

To facilitate experimental design, the following table summarizes the performance metrics of common base catalysts used in the N-allylation of electron-deficient indoles.

Base CatalystSolvent SystemTemp (°C)Relative KineticsRegioselectivity (N:C)Operational Remarks
NaH (60% in oil) DMF0 to 25Very Fast>99:1Requires strictly anhydrous conditions; irreversible deprotonation.
K₂CO₃ (Powdered) DMF or MeCN25 to 70Moderate>99:1Mild, bench-stable; requires vigorous stirring due to heterogeneity.
Cs₂CO₃ DMF25Fast>99:1Higher solubility in organic solvents than K₂CO₃; higher reagent cost.
NaOH (aq) + PTC DCM / H₂O25Moderate~95:5Biphasic; high risk of base-catalyzed nitrile hydrolysis.

III. Self-Validating Protocol: N-Allylation via Mild Base Catalysis

This methodology utilizes a mild heterogeneous base (K₂CO₃) to achieve chemoselective N-alkylation without degrading the sensitive cyano group[2]. Every step includes a physical validation checkpoint to ensure the system is reacting as intended.

Step 1: Substrate Solvation

  • Action: Dissolve 1.0 equivalent of 1H-indole-3-carbonitrile in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Causality & Validation: DMF is chosen for its high dielectric constant, which stabilizes the transition state of the SN2 substitution. Validation Check: The solution must be completely transparent. Any turbidity indicates moisture contamination or degraded starting material, which will prematurely quench the base.

Step 2: Base Activation

  • Action: Add 1.5 equivalents of finely powdered, oven-dried potassium carbonate (K₂CO₃). Stir the suspension vigorously at 25 °C for 30–45 minutes.

  • Causality & Validation: K₂CO₃ acts as a heterogeneous catalyst. Powdering maximizes the surface area for the solid-liquid interface, driving the deprotonation of the weakly acidic N-H bond. Validation Check: Observe a subtle color shift to a pale yellow/orange hue, visually confirming the generation of the nucleophilic indolyl anion.

Step 3: Electrophilic Addition

  • Action: Introduce 1.2 equivalents of allyl bromide dropwise over 10 minutes.

  • Causality & Validation: Dropwise addition prevents localized heating and minimizes the risk of polyalkylation or dimerization. Validation Check: A mild exotherm should be tactilely detectable on the flask exterior. Monitor reaction progression via TLC (DCM/Hexane 1:1); the starting material should cleanly convert to the N-allylated product (Rf ~0.35)[3].

Step 4: Quenching and Phase Separation

  • Action: Quench the reaction by pouring the mixture into ice-cold water (5× the volume of DMF). Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).

  • Causality & Validation: Cold water rapidly precipitates the product and neutralizes the reaction environment. Validation Check: The organic layer should cleanly separate without severe emulsion formation.

Step 5: DMF Removal & Purification

  • Action: Wash the combined organic extracts with a 5% aqueous LiCl solution (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality & Validation: Li⁺ ions strongly coordinate with DMF, forcing the polar solvent into the aqueous phase and preventing carryover during silica gel chromatography.

IV. Troubleshooting Guide & FAQs

Q1: Why am I observing incomplete conversion when using K₂CO₃ compared to NaH? A: Causality: Sodium hydride (NaH) is a strong, irreversible base that rapidly and quantitatively deprotonates the indole N-H. K₂CO₃, being a milder, heterogeneous base, relies entirely on the solid-liquid interface. If the K₂CO₃ is clumped or not thoroughly dried, the effective surface area is drastically reduced, halting deprotonation. Solution: Ensure K₂CO₃ is finely milled and oven-dried prior to use. If kinetics remain sluggish, switch to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation increases its solubility in DMF, significantly accelerating the deprotonation step.

Q2: Is there a risk of competitive C-allylation at the C3 position? A: Causality: In unsubstituted indoles, the C3 carbon is highly nucleophilic, often leading to complex mixtures of N- and C-alkylated products. However, in 1H-indole-3-carbonitrile, the strongly electron-withdrawing cyano group (-CN) pulls electron density away from the C3 position via resonance[1]. This electronic deactivation virtually eliminates C3 nucleophilicity and increases the acidity of the N1-H bond, ensuring >99:1 regioselectivity for N-allylation.

Q3: Why did my nitrile group hydrolyze to an amide during the reaction? A: Causality: Nitrile hydrolysis occurs when strong aqueous bases (e.g., NaOH or KOH) are used, especially in phase-transfer catalysis (PTC) systems at elevated temperatures. The hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbon of the cyano group. Solution: Strictly avoid aqueous bases. Utilize strictly anhydrous conditions with NaH, or use mild carbonate bases (K₂CO₃/Cs₂CO₃) in dry aprotic solvents to preserve the integrity of the cyano group.

Q4: My isolated product has a lower yield than expected, and NMR shows residual solvent. How do I fix this? A: Causality: DMF is highly miscible with both water and ethyl acetate, causing it to partition into the organic layer during standard aqueous workup. Residual DMF acts as a co-solvent during silica gel loading, causing the product to streak down the column and reducing isolated yield. Solution: Implement the 5% aqueous LiCl wash described in Step 5 of the protocol. This step is non-negotiable when using DMF as the primary reaction solvent.

V. References

  • Title: Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I) Iodide Using Benzyl Cyanide Source: ACS Publications (acs.org) URL: [Link]

  • Title: Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles Source: National Institutes of Health (nih.gov) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling and Orthogonal Strategies: 1-Allyl-1H-indole-3-carbonitrile vs. 1-benzyl-1H-indole-3-carbonitrile

In the realm of multi-step organic synthesis and pharmaceutical development, the indole core is a privileged and ubiquitous scaffold. When functionalizing the C3 position with an electron-withdrawing cyano group (yieldin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of multi-step organic synthesis and pharmaceutical development, the indole core is a privileged and ubiquitous scaffold. When functionalizing the C3 position with an electron-withdrawing cyano group (yielding an indole-3-carbonitrile), the electronic landscape of the pyrrole ring is significantly altered. The strategic choice of N-protection—specifically choosing between an allyl and a benzyl group—dictates the molecule's downstream synthetic versatility and stability.

This guide provides an objective, mechanistic, and practical comparison of 1-Allyl-1H-indole-3-carbonitrile and 1-benzyl-1H-indole-3-carbonitrile , focusing on their reactivity profiles, orthogonality, and self-validating cleavage protocols.

Electronic and Structural Causality

The C3-cyano group exerts a strong electron-withdrawing effect (-M, -I) on the indole core. This reduces the nucleophilicity of the N1 nitrogen, meaning that initial N-alkylation requires sufficiently strong bases (e.g., NaH or KOtBu) to fully generate the reactive indolate anion and prevent unwanted C3-alkylation side reactions[1]. Once successfully alkylated, the nature of the N-substituent drastically alters the molecule's reactivity:

  • 1-Allyl-1H-indole-3-carbonitrile : The N-allyl group introduces a terminal alkene. This moiety is highly susceptible to transition-metal-catalyzed reactions. It readily forms a π-allyl palladium complex, allowing for exceptionally mild and chemoselective deprotection[2]. Furthermore, the allyl group can be retained and utilized as a synthetic handle for olefin cross-metathesis or hydroboration.

  • 1-Benzyl-1H-indole-3-carbonitrile : The N-benzyl group is electronically and sterically robust. The neighboring aromatic ring stabilizes benzylic radicals and cations, but the relatively low bond dissociation energy of the benzylic C-N bond makes it uniquely susceptible to reductive cleavage (hydrogenolysis)[3]. It remains inert to most oxidants, strong acids, and nucleophiles, serving as a highly stable protecting group throughout complex synthetic sequences[4].

Orthogonality and Quantitative Reactivity Profile

The true power of selecting between N-allyl and N-benzyl lies in their orthogonal deprotection conditions. The allyl group is cleaved via Pd(0) catalysis in the presence of a nucleophilic scavenger, leaving reducible functional groups intact. Conversely, the benzyl group is cleaved via catalytic hydrogenation, which would inadvertently reduce an allyl double bond.

Table 1: Comparative Reactivity and Stability Profile

Reaction Condition / Reagent1-Allyl-1H-indole-3-carbonitrile1-Benzyl-1H-indole-3-carbonitrile
Strong Acids (e.g., TFA, HCl)StableHighly Stable
Strong Bases (e.g., NaH, KOH)StableHighly Stable
Catalytic Hydrogenation (H2, Pd/C)Reactive (Alkene reduction to propyl)Reactive (N-Benzyl cleavage)
Pd(0) Catalysis (e.g., Pd(PPh3)4)Reactive (N-Allyl cleavage)Stable
Olefin Metathesis (Ru catalysts)Reactive (Cross-metathesis)Stable
Dissolving Metal (Na/NH3)StableReactive (N-Benzyl cleavage)
Decision Workflow and Mechanistic Pathways

When designing a synthetic route, the choice between these two groups depends entirely on the subsequent transformations required by the target molecule.

Workflow Start Select N-Protecting Group for Indole-3-carbonitrile Cond1 Are strong reducing agents (e.g., H2, Pd/C) planned? Start->Cond1 Cond2 Are transition metals (e.g., Pd(0), Ru) planned? Cond1->Cond2 No Allyl Choose 1-Allyl-1H-indole-3-carbonitrile (Pd-labile, Reductant-stable) Cond1->Allyl Yes Cond2->Allyl No Benzyl Choose 1-Benzyl-1H-indole-3-carbonitrile (Pd-stable, Reductant-labile) Cond2->Benzyl Yes

Workflow for selecting N-allyl vs N-benzyl protection based on downstream reaction conditions.

The mechanism of deprotection for these two groups highlights their orthogonal nature. The allyl group relies on oxidative addition and nucleophilic interception, while the benzyl group relies on heterogeneous surface-catalyzed hydrogen transfer.

Mechanism Allyl 1-Allyl-1H-indole- 3-carbonitrile Pd0 Pd(0) Catalyst + Morpholine Allyl->Pd0 PiAllyl π-Allyl-Pd Complex + Indole Anion Pd0->PiAllyl Oxidative Addition Product 1H-Indole-3- carbonitrile PiAllyl->Product Nucleophilic Attack Benzyl 1-Benzyl-1H-indole- 3-carbonitrile PdC H2, Pd/C (Hydrogenolysis) Benzyl->PdC PdC->Product Reductive Cleavage Toluene Toluene Byproduct PdC->Toluene

Mechanistic divergence: Pd(0)-catalyzed N-allyl cleavage vs. Pd/C hydrogenolysis of N-benzyl.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers with mechanistic control.

Protocol A: Chemoselective Deprotection of 1-Allyl-1H-indole-3-carbonitrile
  • Objective : Remove the N-allyl group under mild conditions without affecting the C3-nitrile.

  • Causality : Pd(0) undergoes oxidative addition into the N-allyl bond, forming a reactive π-allyl palladium intermediate. If no scavenger is present, the reaction exists in an equilibrium, and the indole nitrogen can re-attack the allyl complex. Morpholine is chosen as a highly nucleophilic scavenger; it irreversibly intercepts the π-allyl group (forming N-allylmorpholine), driving the reaction to completion[4].

  • Procedure :

    • Dissolve 1-Allyl-1H-indole-3-carbonitrile (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere. (Rationale: Argon prevents the premature oxidation and deactivation of the Pd(0) catalyst).

    • Add morpholine (10.0 mmol) followed by Pd(PPh3)4 (0.05 mmol, 5 mol%).

    • Stir the mixture at 65°C.

    • Validation : Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is self-validating when the higher Rf spot of the starting material completely converts to a more polar, lower Rf product spot.

    • Quench with saturated aqueous NH4Cl to protonate the excess morpholine, allowing the pure 1H-indole-3-carbonitrile product to be extracted into the organic layer (EtOAc).

Protocol B: Catalytic Hydrogenolysis of 1-benzyl-1H-indole-3-carbonitrile
  • Objective : Reductive cleavage of the N-benzyl group.

  • Causality : The palladium on carbon acts as a heterogeneous surface where both H2 gas and the benzylic C-N bond adsorb. The weakened benzylic bond is cleaved via hydrogen transfer[3]. A mixed solvent system (MeOH/EtOAc) is used because MeOH enhances the rate of hydrogenolysis, while EtOAc ensures the complete solubility of the highly crystalline indole-3-carbonitrile starting material[5].

  • Procedure :

    • Charge a round-bottom flask with 1-benzyl-1H-indole-3-carbonitrile (1.0 mmol) and 10% Pd/C (0.1 mmol Pd).

    • Suspend the mixture in 10 mL of MeOH/EtOAc (1:1).

    • Evacuate the flask and backfill with H2 gas via a balloon (repeat 3 times). (Rationale: Removing oxygen prevents explosive mixtures and ensures the catalyst surface is not poisoned).

    • Stir vigorously at room temperature for 12-24 hours.

    • Validation : Monitor via TLC. Upon completion, filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. The byproduct, toluene, is volatile and is removed during rotary evaporation, leaving the pure 1H-indole-3-carbonitrile.

References

Sources

Comparative

A Senior Application Scientist's Guide to GC-MS Method Validation for the Detection of 1-Allyl-1H-indole-3-carbonitrile

For researchers, scientists, and professionals in drug development, the robust and reliable detection of novel psychoactive substances (NPS) and other indole derivatives is paramount. 1-Allyl-1H-indole-3-carbonitrile, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the robust and reliable detection of novel psychoactive substances (NPS) and other indole derivatives is paramount. 1-Allyl-1H-indole-3-carbonitrile, a substituted indole, represents a class of compounds that requires sensitive and specific analytical methods for its characterization and quantification. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of this compound, grounded in the principles of rigorous method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

This document is not a rigid template but a dynamic guide designed to explain the "why" behind the "how" of method validation, empowering you to develop and assess analytical methods with scientific integrity.

The Analytical Challenge: 1-Allyl-1H-indole-3-carbonitrile

Substituted indoles, including those with nitrile functionalities, can be prone to thermal degradation in the GC inlet, which can compromise analytical accuracy.[4] Therefore, the development of a robust GC-MS method requires careful optimization of chromatographic conditions to ensure the integrity of the analyte. The nitrile group also imparts a specific chemical reactivity and mass spectral fragmentation pattern that can be exploited for selective detection.

The Gold Standard: GC-MS for Volatile and Semi-Volatile Indoles

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like many indole derivatives.[5][6][7] Its high chromatographic resolution combined with the specificity of mass spectrometric detection makes it an ideal choice for identifying and quantifying target compounds in complex matrices.

However, not all GC-MS methods are created equal. A properly validated method is essential to ensure that the data generated is accurate, reliable, and fit for its intended purpose.[2]

Core Principles of GC-MS Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[2] The ICH Q2(R2) guidelines provide a comprehensive framework for validating analytical procedures.[1][2][3][8] For a quantitative GC-MS method for 1-Allyl-1H-indole-3-carbonitrile, the following performance characteristics are critical:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A Validated GC-MS Method for 1-Allyl-1H-indole-3-carbonitrile: A Practical Protocol

The following is a detailed, step-by-step protocol for a validated GC-MS method, with explanations for the experimental choices.

Experimental Workflow

GC-MS Method Validation Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Standard_Prep Standard Preparation (Stock & Working Solutions) Sample_Matrix_Spike Sample Matrix Spiking (for Accuracy & Precision) Standard_Prep->Sample_Matrix_Spike Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample_Matrix_Spike->Extraction GC_Separation Gas Chromatographic Separation Extraction->GC_Separation MS_Detection Mass Spectrometric Detection (Scan & SIM Mode) GC_Separation->MS_Detection Specificity Specificity MS_Detection->Specificity Linearity_Range Linearity & Range MS_Detection->Linearity_Range Accuracy_Precision Accuracy & Precision MS_Detection->Accuracy_Precision LOD_LOQ LOD & LOQ MS_Detection->LOD_LOQ Robustness Robustness MS_Detection->Robustness

Caption: Workflow for GC-MS Method Validation.

1. Sample Preparation

  • Standard Solution Preparation: Accurately weigh and dissolve 1-Allyl-1H-indole-3-carbonitrile reference standard in a suitable solvent such as methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to prepare working standard solutions for calibration curves and spiking experiments.

  • Sample Extraction: For samples in a matrix (e.g., herbal blends, biological fluids), a liquid-liquid extraction (LLE) is often employed to isolate the analyte.[6][10]

    • To 1 mL of the sample, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).

    • Add 5 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.

  • Column: A non-polar or medium-polarity capillary column is recommended for indole derivatives. A good starting point is a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[11]

  • Injection: 1 µL injection in splitless mode to maximize sensitivity. The use of a liner with glass wool can sometimes mitigate degradation of thermally labile compounds.[4]

  • Inlet Temperature: 250 °C. This temperature is a compromise between ensuring efficient volatilization and minimizing thermal degradation.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: A combination of full scan mode (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. For 1-Allyl-1H-indole-3-carbonitrile (molecular weight to be determined for the specific compound), characteristic ions would be selected for SIM.

Comparative Analysis: GC-MS vs. Alternative Methods

While GC-MS is a powerful technique, other analytical methods can also be employed for the analysis of indole derivatives. The choice of method depends on the specific requirements of the analysis.

Method_Selection_Flowchart Start Start: Need to Analyze 1-Allyl-1H-indole-3-carbonitrile Is_Quantification_Required Is Quantification Required? Start->Is_Quantification_Required Is_High_Sensitivity_Needed Is High Sensitivity Needed? Is_Quantification_Required->Is_High_Sensitivity_Needed Yes Is_Structural_Elucidation_Primary_Goal Is Structural Elucidation the Primary Goal? Is_Quantification_Required->Is_Structural_Elucidation_Primary_Goal No GC_MS GC-MS (Recommended for Quantification) Is_High_Sensitivity_Needed->GC_MS No LC_MS LC-MS/MS (Excellent for Sensitivity & Specificity) Is_High_Sensitivity_Needed->LC_MS Yes HPLC_UV HPLC-UV (Good for Quantification, Less Specific) Is_Structural_Elucidation_Primary_Goal->HPLC_UV No NMR NMR Spectroscopy (Gold Standard for Structure) Is_Structural_Elucidation_Primary_Goal->NMR Yes

Caption: Decision Flowchart for Analytical Method Selection.

Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS compared to High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of a compound like 1-Allyl-1H-indole-3-carbonitrile. The data presented is a realistic representation based on typical performance for similar analytes.[11][12]

Performance ParameterGC-MSHPLC-UVLC-MS/MS
Specificity High (based on retention time and mass spectrum)Moderate (based on retention time and UV spectrum)Very High (based on retention time and precursor/product ion transitions)
Linearity (R²) > 0.995> 0.998> 0.999
Range 10 - 1000 ng/mL50 - 5000 ng/mL0.1 - 500 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%98 - 102%
Precision (%RSD) < 10%< 5%< 5%
LOD 1 - 5 ng/mL10 - 20 ng/mL0.01 - 0.1 ng/mL
LOQ 5 - 10 ng/mL20 - 50 ng/mL0.1 - 0.5 ng/mL
Robustness GoodExcellentGood
Throughput ModerateHighModerate
Cost (Instrument) ModerateLowHigh

Analysis of the Comparison:

  • GC-MS offers a balanced performance with good sensitivity and high specificity, making it an excellent choice for routine quantitative analysis and identification.

  • HPLC-UV is a cost-effective and robust method suitable for quantification, but it may lack the specificity of mass spectrometric methods, especially in complex matrices.

  • LC-MS/MS provides the highest sensitivity and specificity, making it the method of choice for trace-level analysis and in complex biological matrices. The initial instrument cost is, however, significantly higher.

Conclusion

The selection of an analytical method for 1-Allyl-1H-indole-3-carbonitrile should be guided by the specific research question and the required performance characteristics. While HPLC-UV and LC-MS/MS present viable alternatives, a well-validated GC-MS method, as detailed in this guide, offers a robust, reliable, and specific approach for the routine identification and quantification of this and similar indole derivatives. By adhering to the principles of method validation outlined by the ICH, researchers can ensure the generation of high-quality, defensible data.

References

  • Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC. (2016, October 17).
  • Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market - PMC. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • Synthetic Cannabinoids Degradation Studied Using GC–MS | LCGC International. (2024, June 28).
  • validation of analytical procedures q2(r2) - ICH. (2023, November 30).
  • Confirmation and Quantification of Synthetic Cannabinoids in Herbal Incense Blends by Triple Quadrupole GC/MS - Agilent. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 2).
  • A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids - National Institute of Standards and Technology. (2021, October 8).
  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (n.d.).
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2025, November 29).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 3).
  • Joint Analysis of Volatile Compounds in Nitrile Rubber by Multiple Chromatographic-Mass Spectrometry Techniques - ResearchGate. (2026, March 20).
  • Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities - Taylor & Francis. (2006, September 23).
  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PMC. (n.d.).
  • (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. (n.d.).
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Isoindole Characterization - Benchchem. (n.d.).
  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS | Journal of Chromatographic Science | Oxford Academic. (2012, December 4).
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. (2017, March 15).
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016, June 14).
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016, June 14).
  • III Analytical Methods. (n.d.).
  • Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)2•2H2O-Mediated - The Royal Society of Chemistry. (n.d.).
  • Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. (2020, October 16).
  • Spectroscopic Profile of 3-allyl-1H-indole: A Technical Guide - Benchchem. (n.d.).
  • A Comparative Guide to the Synthetic Routes of 3-allyl-1H-indole - Benchchem. (n.d.).

Sources

Validation

A Senior Application Scientist's Guide to Efficient N-Allylation of Indole-3-Carbonitrile

For Researchers, Scientists, and Drug Development Professionals The introduction of an allyl group onto the nitrogen of indole-3-carbonitrile is a critical transformation in the synthesis of a wide array of biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of an allyl group onto the nitrogen of indole-3-carbonitrile is a critical transformation in the synthesis of a wide array of biologically active compounds and functional materials. The electron-withdrawing nature of the nitrile group at the C3 position significantly influences the regioselectivity of allylation, making exclusive N-allylation a challenging yet achievable goal. This guide provides an in-depth comparison of common N-allylation agents and methodologies, supported by experimental data and detailed protocols to aid researchers in selecting the most efficient path for their synthetic needs.

The Regioselectivity Challenge: N1 versus C3 Allylation

The indole nucleus possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. In unsubstituted indoles, C3 allylation is often the favored pathway. However, the presence of a strong electron-withdrawing group, such as a nitrile at the C3 position, alters the electronic landscape of the indole ring. This modification increases the acidity of the N-H bond and reduces the nucleophilicity of the C3 position, thereby promoting N1-alkylation.[1][2] This electronic effect is a key principle to leverage for achieving high N1-selectivity.

Comparative Analysis of N-Allylation Strategies

The choice of N-allylation agent and methodology is paramount to achieving high yields and selectivity. Here, we compare three primary approaches: the classical S_N2 reaction with allyl halides, and transition-metal-catalyzed reactions using allylic acetates and carbonates.

Classical S_N2 Approach: The Workhorse Allyl Bromide

The most direct method for N-allylation involves the deprotonation of the indole nitrogen with a strong base, followed by a nucleophilic attack on an allyl halide. Allyl bromide is a commonly used, highly reactive electrophile in this context.

Mechanism: The reaction proceeds via a standard S_N2 mechanism. A strong base, typically sodium hydride (NaH), deprotonates the indole N-H to form a highly nucleophilic indolate anion. This anion then attacks the electrophilic carbon of the allyl bromide, displacing the bromide leaving group to form the N-allylated product.

Performance Insights: This method is often characterized by high yields (typically 85-95% for similar substrates) and relatively simple reaction conditions.[3] However, it requires the use of a strong, moisture-sensitive base and strictly anhydrous conditions. The high reactivity of allyl bromide can sometimes lead to over-alkylation or side reactions if not carefully controlled.

Caption: Classical S_N2 N-allylation of indole-3-carbonitrile.

Palladium-Catalyzed Allylation: The Versatility of Allyl Acetate

Transition-metal catalysis offers a milder and often more selective alternative to the classical approach. Palladium-catalyzed allylic substitution is a well-established method for C-N bond formation.[4][5]

Mechanism: The catalytic cycle begins with the oxidative addition of a Pd(0) complex to the allyl acetate, forming a π-allylpalladium(II) intermediate. The indole nitrogen then acts as a nucleophile, attacking the allyl group of the palladium complex in a regio- and stereoselective manner. Reductive elimination regenerates the Pd(0) catalyst and yields the N-allylated indole. For electron-deficient indoles, N-allylation is generally favored.

Performance Insights: This method offers excellent selectivity for N-allylation, particularly with electron-deficient indoles.[2] It avoids the need for strong bases and can be performed under neutral or mildly basic conditions. The reaction is often tolerant of a wider range of functional groups compared to the classical S_N2 approach. However, the cost of the palladium catalyst and ligands can be a consideration.

Classical_Workflow start Start dissolve Dissolve Indole-3-carbonitrile in anhydrous DMF start->dissolve cool1 Cool to 0 °C dissolve->cool1 add_base Add NaH portion-wise (Caution: H₂ evolution) cool1->add_base stir1 Stir at 0 °C for 30-60 min add_base->stir1 add_allyl Add Allyl Bromide dropwise stir1->add_allyl react Stir at RT for 2-12 h (Monitor by TLC) add_allyl->react quench Quench with sat. NH₄Cl (aq) at 0 °C react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end N-Allyl-indole-3-carbonitrile purify->end

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Comparative

A Comparative Guide to the Biological Efficacy of 1-Allyl-1H-indole-3-carbonitrile Analogs

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the biological efficacy of 1-Allyl-1H-indole-3-carbonitrile and its analogs. By examining the structure-activity relationships (SAR) of N-substituted indole-3-carbonitrile derivatives, we aim to provide insights into the design of novel therapeutic agents.

Introduction: The Indole-3-Carbonitrile Scaffold

The indole-3-carbonitrile core is a versatile pharmacophore that has been explored for a range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities. The nitrogen atom at the 1-position and the carbonitrile group at the 3-position are key features that can be modified to modulate the compound's biological profile. The introduction of an allyl group at the N1 position, to form 1-Allyl-1H-indole-3-carbonitrile, is a strategic modification aimed at enhancing pharmacokinetic and pharmacodynamic properties.

Comparative Biological Efficacy of N-Substituted Indole-3-Carbonitrile Analogs

While direct comparative studies on a series of 1-Allyl-1H-indole-3-carbonitrile analogs are limited in publicly available literature, we can infer the potential impact of the N-allyl substituent by examining related N-substituted indole-3-carbonitrile derivatives. The following sections compare the biological activities of these analogs across different therapeutic areas.

Anticancer Activity

The indole-3-carbonitrile scaffold is a promising framework for the development of novel anticancer agents. Recent studies have highlighted the potential of N-substituted derivatives as potent inhibitors of various cancer-related targets.

A study on 1H-indole-3-carbonitrile derivatives identified a highly potent Tropomyosin receptor kinase (TRK) inhibitor, C11, which demonstrated significant antiproliferative effects against TRK-dependent cancer cell lines.[3] Mechanistic studies revealed that C11 induced cancer cell death by arresting the cell cycle and triggering apoptosis.[3] While C11 is not an N-allyl derivative, this study underscores the potential of the indole-3-carbonitrile core in cancer therapy.

Furthermore, novel indole derivatives have been synthesized and evaluated as dual EGFR/SRC kinase inhibitors, showing significant cytotoxicity against breast, lung, and prostate cancer cell lines with weak toxicity towards normal cells.[4]

Table 1: Comparative Anticancer Activity of Indole Derivatives

Compound/AnalogTargetCell LineIC50 (µM)Reference
Compound 16 (Osimertinib analog) EGFRA549 (Lung)1.026[4]
Compound 16 (Osimertinib analog) SRC-0.002[4]
C11 (TRK Inhibitor) TRKKm-12Not Specified[3]

The data suggests that modifications on the indole scaffold can lead to potent and selective anticancer agents. The introduction of an N-allyl group could potentially influence the binding affinity and selectivity of these compounds for their respective targets.

Anti-inflammatory and Antioxidant Activities

N-substituted indole derivatives have also been investigated for their anti-inflammatory and antioxidant properties. A study on novel N-substituted indole derivatives with various heterocyclic moieties synthesized via an ethyl linker demonstrated potent anti-inflammatory and antioxidant effects.[5] Molecular docking studies suggested that these compounds act as selective COX-2 inhibitors.[5]

The antioxidant activity of these compounds was confirmed through DPPH and reducing power assays, with some analogs showing potency comparable to the standard, ascorbic acid.[5] This highlights the potential of N-substitution on the indole ring to develop effective anti-inflammatory and antioxidant agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of indole-3-carbonitrile analogs is significantly influenced by the nature and position of substituents on the indole ring.

  • N1-Substitution: Alkylation or arylation at the N1-position is a common strategy to modulate the physicochemical properties and biological activity of indole derivatives.[1] The introduction of different substituents at this position can affect the molecule's interaction with its biological target. For instance, in the context of STING receptor agonists, modifications on the aniline ring system of 1H-pyrrole-3-carbonitrile derivatives (structurally similar to indole-3-carbonitriles) led to compounds with comparable activities to the known agonist SR-717.[6][7]

  • Substitution on the Indole Ring: Halogenation or the introduction of other functional groups on the benzene portion of the indole ring can also impact biological efficacy. For example, 7-chloro-1H-indole-3-carbonitrile was used as a fragment template for developing potent DYRK1A inhibitors.[8]

The following diagram illustrates a generalized structure-activity relationship for N-substituted indole-3-carbonitrile analogs based on the available literature.

SAR_Indole_Analogs Indole_Core Indole-3-Carbonitrile Core - Potent Pharmacophore - Versatile for Modification N1_Sub N1-Substitution (e.g., Allyl) - Modulates Lipophilicity - Influences Target Binding - Affects Pharmacokinetics Indole_Core->N1_Sub Modification Ring_Sub Ring Substitution (e.g., Halogen) - Enhances Potency - Improves Selectivity Indole_Core->Ring_Sub Modification Activity Biological Activity - Anticancer - Anti-inflammatory - Neuroprotective N1_Sub->Activity Impacts Ring_Sub->Activity Impacts Synthesis_Workflow Start Indole-3-carbonitrile Deprotonation Deprotonation with Base Start->Deprotonation Alkylation Alkylation with Allyl Halide Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Product 1-Allyl-1H-indole-3-carbonitrile Purification->Product

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Validation

Mass spectrometry fragmentation patterns of 1-Allyl-1H-indole-3-carbonitrile vs derivatives

The rational design of indole-based therapeutics relies heavily on precise structural elucidation during the metabolic profiling and pharmacokinetic phases of drug development. Indole-3-carbonitriles have recently gained...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational design of indole-based therapeutics relies heavily on precise structural elucidation during the metabolic profiling and pharmacokinetic phases of drug development. Indole-3-carbonitriles have recently gained significant traction in Fragment-Based Drug Discovery (FBDD), serving as highly efficient fragment templates for kinase inhibitors, such as those targeting DYRK1A[1].

As a Senior Application Scientist, I frequently encounter challenges in distinguishing between closely related N-substituted indole derivatives during LC-MS/MS analysis. The fragmentation of these molecules is highly dependent on the nature of the N1-substituent. This guide provides an objective, data-driven comparison of the mass spectrometry fragmentation patterns of 1-Allyl-1H-indole-3-carbonitrile against its N-alkyl and unsubstituted counterparts[2].

Mechanistic Principles of Indole-3-Carbonitrile Fragmentation

To accurately interpret the MS/MS spectra of these compounds, one must understand the underlying gas-phase thermodynamics governing their dissociation.

1. The Core Cleavage: Loss of Hydrogen Cyanide (HCN) The hallmark of an unsubstituted 1H-indole-3-carbonitrile is the expulsion of HCN (27 Da) from the pyrrole ring. This occurs via a ring-contraction mechanism, yielding a highly stable quinolinium-like or aziridinium-like product ion. In isotopic labeling studies, utilizing 13 C-labeled substrates has proven that the carbon atom retained in specific fragment ions directly correlates to the stability of the nitrile group under collision-induced dissociation[3].

2. N-Alkyl vs. N-Allyl Substitution Dynamics The introduction of a substituent at the N1 position fundamentally alters the fragmentation hierarchy:

  • N-Alkyl Derivatives (e.g., 1-Methyl, 1-Isopropyl): These compounds typically undergo homolytic cleavage of the N-alkyl bond (losing an alkyl radical) or, in the case of branched alkyls like isopropyl, undergo a McLafferty-type rearrangement to expel a neutral alkene (propene, -42 Da), transferring a proton back to the indole core[2].

  • 1-Allyl Derivatives: The allyl group introduces a competing, highly favorable fragmentation pathway. The allylic bond is exceptionally labile under Higher-energy C-trap Dissociation (HCD). The molecule predominantly loses an allyl radical (-41 Da) to form a highly conjugated, resonance-stabilized indole radical cation. Alternatively, heterolytic cleavage can yield the allyl cation ( m/z 41.04).

Comparative Fragmentation Data

The table below summarizes the high-resolution mass spectrometry (HRMS) data for 1-Allyl-1H-indole-3-carbonitrile and its key derivatives. Notice the critical isobaric overlap at m/z 142.05 between the 1-methyl and 1-allyl derivatives, which necessitates careful neutral loss mapping.

CompoundPrecursor [M+H]+ ( m/z )Major Product Ions ( m/z )Key Neutral LossesDiagnostic Utility
1H-Indole-3-carbonitrile 143.06116.05, 89.04-HCN (27 Da)Establishes the baseline fragmentation of the core scaffold.
1-Methyl-1H-indole-3-carbonitrile 157.08142.05, 130.06-CH 3​ (15 Da), -HCN (27 Da)The -15 Da loss is a definitive marker for N-methyl substitution.
1-Isopropyl-1H-indole-3-carbonitrile 185.11143.06, 116.05-C 3​ H 6​ (42 Da)Expulsion of neutral propene yields the protonated core.
1-Allyl-1H-indole-3-carbonitrile 183.09142.05, 156.08, 41.04-C 3​ H 5​ (41 Da), -HCN (27 Da)Dominant radical loss (-41 Da) and presence of allyl cation.

Data synthesized from established HRMS profiles of synthesized cyanoindole derivatives[2].

Self-Validating Experimental Protocol for MS/MS Profiling

To ensure absolute confidence in fragment assignment—especially when differentiating the m/z 142.05 ion generated by both 1-methyl and 1-allyl derivatives—a self-validating Data-Independent Acquisition (DIA) workflow must be employed. Unlike traditional Data-Dependent Acquisition (DDA), DIA systematically fragments all precursor ions within defined m/z windows, eliminating stochastic sampling biases and ensuring highly reproducible quantification of fragment ions[4].

Step 1: Sample Preparation and Internal Standardization

  • Prepare 10 μ M stock solutions of 1-Allyl-1H-indole-3-carbonitrile, its derivatives, and a 13 C-labeled internal standard (e.g., [13C] -1H-indole-3-carbonitrile) in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Causality Check: The inclusion of the 13 C-labeled standard acts as a self-validating mechanism. If the m/z 116.05 fragment shifts to 117.05 in the standard, it confirms the fragment retains the labeled carbon, validating the proposed HCN-loss pathway[3].

Step 2: UHPLC Separation

  • Inject 2 μ L onto a sub-2 μ m C18 column (e.g., 2.1 x 100 mm).

  • Run a gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 10 minutes to ensure baseline resolution of structural isomers prior to ionization.

Step 3: HRMS/MS Acquisition (DIA Mode)

  • Operate the Orbitrap or Q-TOF mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Set the MS1 full scan resolution to 70,000 (at m/z 200).

  • Configure the DIA method with 25 Da isolation windows across the m/z 100-500 range[4].

  • Causality Check: Utilize Higher-energy C-trap Dissociation (HCD) rather than traditional Collision-Induced Dissociation (CID). HCD does not suffer from the "1/3 rule" low-mass cutoff inherent to ion traps, allowing for the critical detection of the m/z 41.04 allyl cation. Apply a stepped Normalized Collision Energy (NCE) of 20, 40, and 60 to capture both fragile neutral losses and deep skeletal cleavages.

Step 4: Data Processing via Neutral Loss Filtering

  • Filter the DIA data for specific neutral losses: Δm/z 41.04 (allyl radical) vs Δm/z 15.02 (methyl radical). This mathematically isolates the 1-allyl derivative from the 1-methyl derivative, even if they co-elute.

LC_MS_Workflow A Sample Prep & 13C-IS Addition (Self-Validating Step) B UHPLC Separation (Isomer Resolution) A->B C ESI+ Ionization [M+H]+ Generation B->C D HCD Fragmentation (DIA) (Stepped NCE 20/40/60) C->D E Orbitrap Mass Analysis (High-Res Detection) D->E F Neutral Loss Filtering (-41 Da vs -15 Da) E->F

LC-MS/MS Data-Independent Acquisition workflow for profiling indole derivatives.

Mechanistic Pathway Visualization

The diagram below maps the specific gas-phase dissociation routes of 1-Allyl-1H-indole-3-carbonitrile. The divergence between radical loss (yielding the core radical cation) and heterolytic cleavage (yielding the allyl cation) is a unique signature of allylated pharmacophores.

Fragmentation_Pathway M 1-Allyl-1H-indole-3-carbonitrile [M+H]+ m/z 183.09 F1 Indole-3-carbonitrile Radical Cation [M+H - C3H5]+ m/z 142.05 M->F1 - Allyl Radical (-41 Da) F2 Allyl Cation [C3H5]+ m/z 41.04 M->F2 Heterolytic Cleavage F4 N-Allyl Indole Core [M+H - HCN]+ m/z 156.08 M->F4 - HCN (-27 Da) F3 Indole Core [M+H - C3H5 - HCN]+ m/z 115.05 F1->F3 - HCN (-27 Da) F4->F3 - Allyl Radical (-41 Da)

Mechanistic MS/MS fragmentation pathway of 1-Allyl-1H-indole-3-carbonitrile.

Conclusion

When comparing 1-Allyl-1H-indole-3-carbonitrile to its derivatives, the mass spectrometer acts as a highly sensitive chemical probe for N1-substituent stability. While N-alkyl groups like isopropyl favor the expulsion of neutral alkenes, the N-allyl group is characterized by the distinct loss of an allyl radical (-41 Da) and the generation of a low-mass allyl cation ( m/z 41.04). By employing a self-validating DIA workflow with HCD fragmentation, researchers can confidently map these pathways, ensuring the structural integrity of novel indole-based drug candidates.

References

  • Fragment-to-Lead Medicinal Chemistry Publications in 2018 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I) Iodide Using Benzyl Cyanide Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Studies on Selective Degradation of Splicing Factor CAPERα by Anticancer Sulfonamides Source: National Institute of Informatics (NII) URL:[Link]

  • Oxidative rearrangement of tryptophan to indole nitrile by a single diiron enzyme Source: National Institutes of Health (NIH - PMC) URL:[Link]

Sources

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